molecular formula C8H10BrNO2S B13538890 4-Amino-4-(5-bromothiophen-2-yl)butanoic acid

4-Amino-4-(5-bromothiophen-2-yl)butanoic acid

Cat. No.: B13538890
M. Wt: 264.14 g/mol
InChI Key: LPDDJISYSKAKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-(5-bromothiophen-2-yl)butanoic acid is a brominated thiophene derivative designed for research and development purposes. Compounds featuring a bromothiophene core, similar to this one, are of significant interest in materials science due to their potential optical and electronic properties. Research on analogous structures has explored their application in organic semiconductors and for use in the fabrication of thin films for electronic devices . The molecular structure integrates a bromine atom, which serves as a versatile handle for further synthetic modification via cross-coupling reactions, and an amino acid functional group, which can contribute to the compound's overall polarity and solubility. This combination makes it a valuable building block (synthon) in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research and materials chemistry. The presence of the bromine allows for palladium-catalyzed reactions, such as Suzuki or Heck couplings, to create extended π-conjugated systems. As with many specialized biochemicals, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

4-amino-4-(5-bromothiophen-2-yl)butanoic acid

InChI

InChI=1S/C8H10BrNO2S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3,5H,1,4,10H2,(H,11,12)

InChI Key

LPDDJISYSKAKCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(5-bromothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-4-(5-bromothiophen-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-(5-bromothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-amino-4-(5-bromothiophen-2-yl)butanoic acid and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Amino Position Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
4-Amino-4-(5-bromothiophen-2-yl)butanoic acid 5-Bromo-thiophen-2-yl 4 -COOH, -NH₂ C₈H₉BrNO₂S 264.13 -
(S)-3-Amino-4-(3-methylphenyl)butanoic acid HCl 3-Methylphenyl 3 -COOH, -NH₂, HCl C₁₁H₁₅NO₂·HCl 266.16
4-Amino-4-(4-methylphenyl)butanoic acid HCl 4-Methylphenyl 4 -COOH, -NH₂, HCl C₁₁H₁₅NO₂·HCl 266.16
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Bromophenyl, thienylmethyl 2 -COOH, -NH-, keto (C=O) C₁₅H₁₄BrNO₃S 368.25
4-amino-4-(2-bromo-4,5-dimethoxyphenyl)butanoic acid 2-Bromo-4,5-dimethoxyphenyl 4 -COOH, -NH₂, -OCH₃ C₁₂H₁₅BrNO₄ 340.16

Key Differences and Implications

Substituent Effects
  • Electron-Withdrawing vs. Donating Groups : The 5-bromo-thiophen-2-yl group in the target compound is electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa) compared to methylphenyl analogs (e.g., 4-methylphenyl in ). In contrast, methoxy groups in the dimethoxyphenyl analog donate electrons, reducing acidity.
  • Heterocyclic vs. Aromatic Rings: Thiophene’s sulfur atom enables unique interactions (e.g., sulfur-π or hydrogen bonding) absent in phenyl derivatives.
Functional Group Modifications
  • Keto vs. Amino at Position 4: The keto group in 4-(4-bromophenyl)-4-oxobutanoic acid reduces basicity compared to the amino group in the target compound, altering solubility and reactivity.
  • Stereochemistry : The (2R,4S)-configured analog in demonstrates how stereochemistry affects biological activity, though this data is unavailable for the target compound.
Physicochemical Properties
  • Solubility : Hydrochloride salts of phenyl analogs (e.g., ) improve aqueous solubility, whereas the target compound’s free base may require formulation adjustments for bioavailability.

Biological Activity

4-Amino-4-(5-bromothiophen-2-yl)butanoic acid is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : 4-Amino-4-(5-bromothiophen-2-yl)butanoic acid
  • Molecular Formula : C₈H₈BrN₃O₂S
  • Molecular Weight : 266.13 g/mol

The presence of the bromothiophene moiety contributes to its chemical reactivity and biological interactions.

The biological activity of 4-amino-4-(5-bromothiophen-2-yl)butanoic acid primarily involves its interaction with various biochemical pathways:

  • GABA Receptor Modulation : The compound acts as an inhibitor of GABA transporters (GATs), particularly mGAT1 and mGAT4, which are crucial for regulating GABA levels in the nervous system. This modulation can influence neurotransmission and has implications for treating neuropathic pain .
  • Enzyme Inhibition : It may also serve as an inhibitor for specific enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.

Biological Activity Overview

The biological activities of this compound have been assessed through various studies, highlighting its potential therapeutic applications:

  • Antinociceptive Effects : In rodent models, the compound has demonstrated significant antinociceptive properties, suggesting its potential for pain management. It exhibited efficacy in models of chemotherapy-induced neuropathic pain, indicating a promising avenue for further research in pain relief therapies .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments reveal that while the compound shows potent biological activity, it maintains a relatively low cytotoxic profile, making it a candidate for safer therapeutic options .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
GABA Transport InhibitionpIC50 values indicating strong inhibition at mGAT1 and mGAT4
Antinociceptive EffectsSignificant reduction in pain response in rodent models
CytotoxicityLow cytotoxicity with effective therapeutic index

Notable Research Findings

  • Study on GABA Transporters : A study designed new functionalized amino acids that were tested against GABA transporters. The findings showed that certain derivatives had high selectivity and potency against mGAT subtypes, similar to the effects observed with 4-amino-4-(5-bromothiophen-2-yl)butanoic acid .
  • Antinociceptive Properties : Research indicated that compounds with structural similarities exhibited significant antinociceptive effects without inducing motor deficits in pain models, reinforcing the potential of this compound class in pain management therapies .
  • Comparative Analysis : When compared to similar compounds such as 4-Aminobutanoic acid and 2-Bromo-4-oxobutanoic acid, 4-amino-4-(5-bromothiophen-2-yl)butanoic acid showed enhanced inhibitory activity due to its unique bromothiophene structure.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-4-(5-bromothiophen-2-yl)butanoic acid?

Methodological Answer : The synthesis typically involves:

  • Starting Materials : 5-Bromo-2-thiophenecarboxylic acid (precursor for the thiophene ring) and a protected amine source (e.g., Boc-amine).
  • Activation : The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or mixed anhydride intermediate .
  • Amine Coupling : Nucleophilic substitution with an amine under controlled pH (e.g., pH 8–9) to form the amino-thiophene backbone.
  • Deprotection : Removal of protecting groups (e.g., Boc via TFA) to yield the final compound . Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.
Key Reagents Conditions Yield
SOCl₂, DMFReflux, 2–4 hr~60–70%
Boc-amine, DCCRT, 12–24 hr~50–65%

Reference :

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8–10 min) .
  • NMR : Confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for protons), bromine (no splitting), and carboxylic acid (δ 12–13 ppm for -COOH) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~289–291 Da) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages .

Reference :

Advanced Research Questions

Q. What role does the bromine atom play in modulating reactivity for cross-coupling reactions?

Methodological Answer : The bromine atom at the 5-position of the thiophene ring enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. Key considerations:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol .
  • Conditions : 80–100°C, 12–24 hr, with Na₂CO₃ as base.
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition to Pd(0), accelerating coupling kinetics .

Example Reaction :

   4-Amino-4-(5-bromothiophen-2-yl)butanoic acid + Phenylboronic acid  
   → 4-Amino-4-(5-phenylthiophen-2-yl)butanoic acid (Yield: \~55–70%)  

Q. Reference :

Q. How does the stereochemistry of the amino group influence biological activity?

Methodological Answer : The (R)- or (S)-configuration of the amino group impacts binding to chiral biological targets (e.g., enzymes or receptors):

  • Enantiomer Synthesis : Use chiral auxiliaries (e.g., L-proline) or asymmetric hydrogenation .
  • Activity Testing : Compare IC₅₀ values in enzyme assays (e.g., serine proteases) or receptor-binding studies.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict enantiomer-target interactions .

Case Study : (S)-enantiomers of analogous compounds show 3–5× higher affinity for GABA receptors than (R)-forms .

Reference :

Q. What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer : The compound’s poor aqueous solubility (due to the hydrophobic thiophene and bromine) can be addressed via:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • pH Adjustment : Use sodium bicarbonate (pH 8.5) to deprotonate the carboxylic acid .
  • Prodrug Design : Esterify the -COOH group (e.g., ethyl ester) to enhance membrane permeability .

Solubility Data :

Solvent Solubility (mg/mL)
Water<0.1
DMSO15–20
Ethanol5–8

Reference :

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies?

Methodological Answer : Discrepancies arise from:

  • Reagent Quality : Impure 5-bromo-2-thiophenecarboxylic acid reduces coupling efficiency .
  • Protection-Deprotection Efficiency : Boc-group stability varies under acidic conditions .
  • Workup Methods : Losses during chromatography due to polar byproducts . Resolution : Optimize reaction monitoring (TLC/HPLC) and use ultra-pure reagents.

Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.